7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one
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Overview
Description
7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one is a complex organic compound that features an indole moiety, a spirocyclic structure, and a bromine substituent. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine substituent may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-2-carboxylic acid: Another brominated indole derivative with similar biological activities.
4-Methyl-1H-indole-2-carboxylic acid: A methylated indole derivative with comparable chemical properties.
Uniqueness
7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the bromine substituent and the spirocyclic framework enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
7-(5-bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-10-11-8-14(19-13(11)3-2-12(10)18)16(23)21-6-4-17(5-7-21)9-15(22)20-17/h2-3,8,19H,4-7,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHWNYIROTUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)N3CCC4(CC3)CC(=O)N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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